INF39

NLRP3 inflammasome covalent inhibitor mechanism of action

INF39 is a small-molecule NLRP3 inflammasome inhibitor belonging to the acrylate chemical class. It is a nontoxic, irreversible inhibitor developed through structural optimization of the ethyl 2-((2-chlorophenyl)hydroxy)methyl)acrylate scaffold (INF4E).

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
Cat. No. B608100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINF39
SynonymsINF39;  INF-39;  INF 39.
Molecular FormulaC12H13ClO2
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C)CC1=CC=CC=C1Cl
InChIInChI=1S/C12H13ClO2/c1-3-15-12(14)9(2)8-10-6-4-5-7-11(10)13/h4-7H,2-3,8H2,1H3
InChIKeyVTAOWWAFBSFWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





INF39: An Irreversible, Acrylate-Based NLRP3 Inflammasome Inhibitor for Inflammatory Disease Research


INF39 is a small-molecule NLRP3 inflammasome inhibitor belonging to the acrylate chemical class [1]. It is a nontoxic, irreversible inhibitor developed through structural optimization of the ethyl 2-((2-chlorophenyl)hydroxy)methyl)acrylate scaffold (INF4E) [1]. INF39 acts by covalently binding to the NACHT domain of NLRP3, thereby inhibiting ATPase activity and blocking both canonical and non-canonical NLRP3 inflammasome activation pathways [2]. Its specific inhibition profile, coupled with its distinct covalent binding mechanism, differentiates it from reversible sulfonylurea-based inhibitors like MCC950 and offers a unique tool for dissecting NLRP3 inflammasome biology [2].

Why Generic Substitution of NLRP3 Inflammasome Inhibitors is Not Straightforward: A Procurement Perspective


The NLRP3 inhibitor class exhibits profound mechanistic diversity; compounds are not functionally interchangeable. Their differences in binding modality (irreversible covalent vs. reversible), specificity for the NACHT domain, and effects on upstream/downstream pathways directly impact experimental outcomes and therapeutic potential [1]. For instance, irreversible inhibitors like INF39 offer prolonged target engagement distinct from reversible inhibitors like MCC950 or CY-09 [2]. Furthermore, selectivity profiles vary significantly, with some compounds like Tranilast exhibiting off-target effects not seen with more specific inhibitors [3]. Therefore, selecting the correct NLRP3 inhibitor requires a precise understanding of these mechanistic and selectivity differences, which is essential for robust scientific inquiry and valid cross-study comparisons [1].

Quantitative Evidence Guide for INF39: Head-to-Head and Cross-Study Comparative Data for Informed Procurement


Irreversible Covalent Binding vs. Reversible Inhibition: Mechanism of Action Comparison

INF39 is an irreversible, covalent inhibitor of the NLRP3 inflammasome, directly contrasting with the reversible, non-covalent binding mechanisms of comparators like MCC950 and CY-09 [1][2]. This covalent binding results in sustained target engagement and inhibition that persists after compound washout [1]. The primary target is the NACHT domain, where INF39 binds to inhibit ATPase activity [1]. In contrast, MCC950 binds non-covalently to the same domain, inhibiting ATP hydrolysis and ADP/ATP exchange [2]. This fundamental difference in binding modality dictates the duration of target inhibition and can significantly influence downstream cellular readouts in experimental settings [1].

NLRP3 inflammasome covalent inhibitor mechanism of action irreversible inhibition INF39

Superior Selectivity Over Other Inflammasomes (AIM2 and NLRC4) Compared to Less Selective NLRP3 Inhibitors

INF39 demonstrates high specificity for the NLRP3 inflammasome, with no inhibitory effect on the closely related NLRC4 or AIM2 inflammasomes at concentrations up to 100 µM [1]. This selectivity profile is critical for mechanistic studies. In contrast, other NLRP3 inhibitors, such as Tranilast and Bay 11-7082, show significant off-target activity against NLRC4 and other pathways [2][3]. For example, Tranilast is known to inhibit prostaglandin D2 production (IC50 = 0.1 mM) and antagonize angiotensin II, among other effects [4]. CY-09, while selective for NLRP3, has an IC50 of ~5 µM in BMDMs and can affect CYP450 enzymes [5]. MCC950 is also highly selective for NLRP3 but operates via a reversible mechanism [6].

NLRP3 inflammasome selectivity AIM2 NLRC4 specificity INF39

Superior In Vivo Efficacy in Experimental Colitis Compared to Caspase-1 or IL-1β Blockade

In a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, oral administration of INF39 (12.5 mg/kg/day) significantly reduced colonic inflammation and damage [1]. Critically, this study demonstrated that direct NLRP3 inhibition with INF39 was more effective than direct caspase-1 inhibition or IL-1β receptor blockade in reducing both systemic and bowel inflammatory alterations [2][3]. This finding suggests that targeting NLRP3 upstream of caspase-1 and IL-1β may provide superior therapeutic benefit in this disease context, providing a clear in vivo differentiation point for INF39 relative to downstream pathway inhibitors.

NLRP3 inflammasome in vivo efficacy colitis inflammatory bowel disease INF39

Specific Inhibition of NEK7-NLRP3 Interaction, a Unique Mechanism Not Shared by MCC950

INF39 uniquely inhibits the interaction between the NLRP3 protein and NEK7 (NIMA-related kinase 7), a critical step for inflammasome assembly and activation [1]. By disrupting the NEK7-NLRP3 interaction, INF39 subsequently inhibits NLRP3-NLRP3 interaction, NLRP3-ASC interaction, ASC oligomerization, and speckle formation [1]. This upstream intervention point contrasts with the mechanism of MCC950, which inhibits ATP hydrolysis and ADP/ATP exchange without directly disrupting the NEK7-NLRP3 interaction [2]. This distinction highlights a novel and specific mechanism of action for INF39 within the NLRP3 activation cascade.

NLRP3 inflammasome NEK7 protein-protein interaction mechanism of action INF39

Recommended Research and Industrial Application Scenarios for INF39 Based on Evidenced Differentiation


Investigating the Role of NLRP3 in Inflammatory Bowel Disease (IBD) Models

INF39 is specifically validated in a rat model of colitis, where it demonstrated superior efficacy compared to downstream pathway inhibitors [1]. Researchers investigating the role of NLRP3 in IBD, Crohn's disease, or ulcerative colitis can leverage INF39 as a potent in vivo tool to dissect the specific contribution of the NLRP3 inflammasome to disease pathology. Its oral bioavailability in this model supports its use in long-term studies [1].

Dissecting NLRP3 Inflammasome Assembly Mechanisms, Specifically the NEK7-NLRP3 Interaction

INF39's unique ability to disrupt the NEK7-NLRP3 protein-protein interaction makes it an ideal chemical probe for studies aimed at understanding the molecular details of inflammasome assembly [2]. In experiments requiring a tool to distinguish between early (NEK7 interaction) and later (ASC oligomerization) steps of NLRP3 activation, INF39 offers a specific point of intervention not available with other commonly used inhibitors like MCC950 [2][3].

Long-Term Cell Culture Assays Requiring Sustained NLRP3 Inhibition

Due to its irreversible, covalent binding mechanism, INF39 provides sustained NLRP3 inhibition even after compound removal from the culture medium [4]. This property is advantageous for long-term assays, washout experiments, or co-culture systems where maintaining a constant concentration of a reversible inhibitor (like MCC950 or CY-09) may be challenging or impractical. This ensures continuous target engagement throughout the experimental duration [4].

Studies Requiring High Specificity for NLRP3 Over Other Inflammasomes (AIM2, NLRC4)

INF39 exhibits no cross-reactivity with the AIM2 or NLRC4 inflammasomes, providing a clean, selective tool for experiments where the biological question specifically concerns NLRP3-dependent pathways [5]. This selectivity is critical for studies investigating pathogen responses or danger signals that might co-activate multiple inflammasome sensors, allowing for unambiguous attribution of observed effects to NLRP3 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for INF39

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.